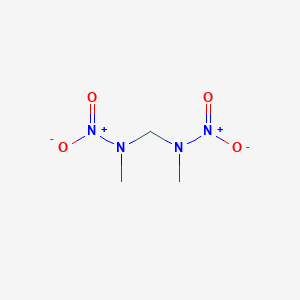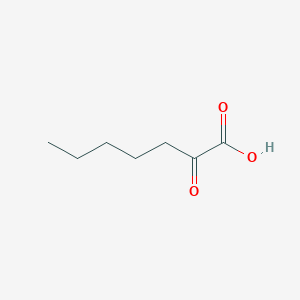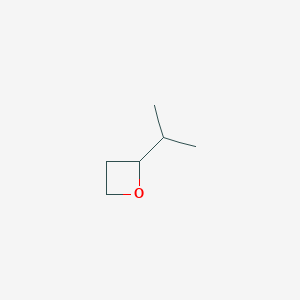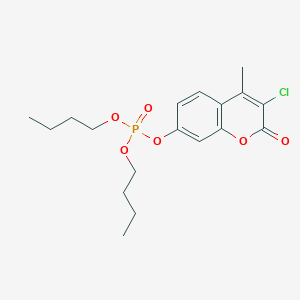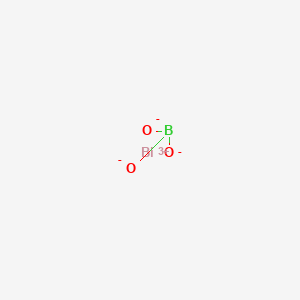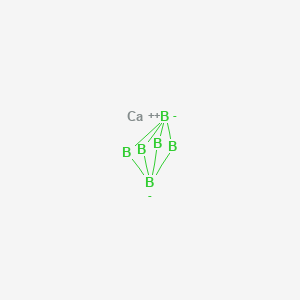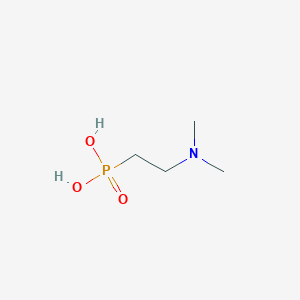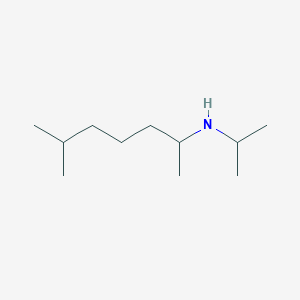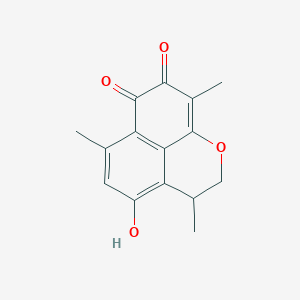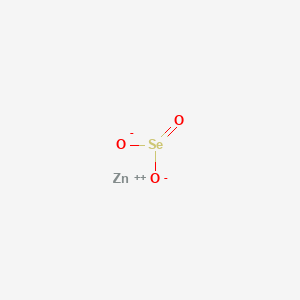
Zinc selenite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc selenite is an inorganic compound composed of zinc and selenium, with the chemical formula ZnSeO₃. It is a white crystalline solid that is relatively rare in nature. This compound is known for its unique properties, including its role in various chemical reactions and its applications in different scientific fields.
作用机制
Target of Action
Zinc selenite is a compound that involves two essential trace elements, zinc and selenium, each having their own primary targets in the body. Zinc primarily targets various enzymes, playing a crucial role in protein synthesis and cell division . Selenium, on the other hand, is an active component of many enzymes and proteins, playing a significant role in antioxidant activities . Specifically, the ZIP8 transporter, which is zinc- and bicarbonate-dependent, mediates the uptake of selenite .
Mode of Action
This compound’s mode of action involves the interaction of zinc and selenium with their respective targets. Zinc has three primary biological roles: catalytic, structural, and regulatory . Selenium’s role is mainly played through selenoproteins synthesized by the selenium metabolic system . The ZIP8 transporter mediates the uptake of selenite, and its over-expression can be associated with diminished viability in selenite-treated cells .
Biochemical Pathways
Zinc and selenium are essential trace elements serving as cofactors of many important metalloenzymes . Zinc is involved in all major metabolic pathways, so its deficiency is highly detrimental . Selenium is involved in antioxidant defenses, immune response, and thyroid function . The ZIP8 transporter mediates the uptake of selenite, causing increases in intracellular Se content in various organs .
Pharmacokinetics
The pharmacokinetics of this compound involves the absorption, distribution, metabolism, and excretion (ADME) of both zinc and selenium. Zinc is commonly used for the treatment of patients with documented zinc deficiency . The pharmacokinetics of selenite has been characterized using a one-compartment model . Simulations suggest dosing regimens that achieve in vitro target selenite levels .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of roles that zinc and selenium play in the body. Zinc is closely linked to the immune system and the inflammatory process . Selenium, in therapeutic concentrations, has been studied for treating certain cancers, serious inflammatory disorders, and septic shock .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the behavior of selenium is controlled by variations of the redox potential and the acidity of solutions at low temperatures and pressures . The formation of Zn, Cd, Ag, and Hg selenites under natural oxidation conditions in near-surface environments has been discussed .
生化分析
Biochemical Properties
Zinc selenite interacts with various enzymes, proteins, and other biomolecules. For instance, selenium is required for the synthesis of selenocysteine, an amino acid present in selenoproteins of biological importance in metabolism such as glutathione peroxidase . Zinc, on the other hand, is a critical component of many enzymes and proteins, contributing to their structural stability and functional activity .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, selenium has been shown to influence thyroid hormone serum concentrations . Zinc is known to play a role in the regulation of gene expression and is involved in various cellular processes, including cell division and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, selenium is involved in the activation of glutathione peroxidase, an enzyme that protects the body from oxidative damage . Zinc, on the other hand, can bind to and influence the activity of various enzymes and transcription factors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a study showed that selenium and zinc supplementation had protective effects on the reproductive organs of rats against postnatal protein malnutrition . High doses of these elements can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. Selenium, for instance, is a component of the enzyme glutathione peroxidase, which plays a crucial role in protecting the body from oxidative stress . Zinc is involved in numerous metabolic processes, including protein synthesis, cell division, and DNA repair .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Zinc selenite can be synthesized through several methods. One common method involves the reaction of zinc oxide with selenious acid. The reaction is typically carried out in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the reactants. The chemical equation for this reaction is:
ZnO+H2SeO3→ZnSeO3+H2O
Industrial Production Methods: In industrial settings, this compound is often produced through a hydrothermal synthesis process. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between zinc salts and selenite ions. The resulting product is then purified through crystallization and filtration techniques.
化学反应分析
Types of Reactions: Zinc selenite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc selenate (ZnSeO₄) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental selenium and zinc oxide when treated with reducing agents.
Substitution: this compound can participate in substitution reactions where the selenite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various anions such as sulfate or phosphate in aqueous solutions.
Major Products Formed:
Oxidation: Zinc selenate (ZnSeO₄)
Reduction: Elemental selenium (Se) and zinc oxide (ZnO)
Substitution: Compounds like zinc sulfate (ZnSO₄) or zinc phosphate (Zn₃(PO₄)₂)
科学研究应用
Zinc selenite has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as its use in anticancer treatments and as a supplement for selenium deficiency.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic devices due to its unique electrical properties.
相似化合物的比较
Zinc Selenide (ZnSe): A semiconductor material with applications in optoelectronics and infrared optics.
Zinc Sulfate (ZnSO₄): Commonly used as a dietary supplement and in various industrial processes.
Zinc Phosphate (Zn₃(PO₄)₂): Used as a corrosion-resistant coating for metals and in dental cements.
Comparison: Zinc selenite is unique due to its selenium content, which imparts distinct chemical and biological properties. Unlike zinc selenide, which is primarily used in electronic applications, this compound has broader applications in chemistry, biology, and medicine. Compared to zinc sulfate and zinc phosphate, this compound’s selenium component provides additional antioxidant and therapeutic benefits.
属性
CAS 编号 |
13597-46-1 |
|---|---|
分子式 |
H2O3SeZn |
分子量 |
194.4 g/mol |
IUPAC 名称 |
selenous acid;zinc |
InChI |
InChI=1S/H2O3Se.Zn/c1-4(2)3;/h(H2,1,2,3); |
InChI 键 |
XLXXAHOGINUPOD-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)[O-].[Zn+2] |
规范 SMILES |
O[Se](=O)O.[Zn] |
Key on ui other cas no. |
13597-46-1 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
同义词 |
selenious acid, zinc salt (1:1) zinc selenite |
产品来源 |
United States |
Q1: What is the molecular formula and weight of zinc selenite?
A1: The molecular formula of this compound is ZnSeO3, and its molecular weight is 208.39 g/mol.
Q2: What is the crystal structure of β-zinc selenite?
A2: β-Zinc selenite crystallizes in the orthorhombic space group Pbca. Its structure consists of layers formed by Zn2O8 dimers, where each dimer shares four vertices with neighboring ones. These layers are linked by (SeO3)2− groups to create an open framework. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Several techniques are employed, including:
- FT-IR Spectroscopy: Identifies functional groups and vibrational modes within the compound. []
- UV-Vis Diffuse Reflectance Spectroscopy: Determines the optical band gap and electronic transitions. []
- Raman Spectroscopy: Analyzes vibrational modes and structural changes, especially in nanocrystals. []
Q4: Can this compound nanostructures be synthesized within templates, and if so, what methods are used?
A4: Yes, this compound nanostructures can be synthesized within SiO2/Si track templates. Both chemical and electrochemical deposition methods have been explored, with the latter proving more effective. []
Q5: Does this compound exhibit photocatalytic activity?
A5: Yes, this compound demonstrates photocatalytic properties, particularly in the degradation of organic dyes like indigo carmine. The efficiency of photodegradation can be influenced by factors such as dye concentration, catalyst amount, and pH. []
Q6: Have any computational chemistry studies been conducted on this compound?
A6: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural properties and electronic band structure of this compound compounds. []
Q7: Is there evidence suggesting a role for this compound in sensory transmission within the nervous system?
A7: Research suggests that zinc, potentially transported via this compound, plays a role in sensory transmission. Studies show the presence of this compound and metallothionein-III (MT-III), a zinc-binding protein, in rat primary afferent neurons, specifically in small-diameter neurons and lamina V of the spinal cord. []
Q8: Are there any developmental changes in zinc-positive thalamocortical terminals in the rat barrel cortex?
A8: Yes, a transient increase in zinc-positive thalamocortical terminals originating from the ventroposterior medial (VPM) and posterior nuclei (Po) of the thalamus is observed in the rat barrel cortex between postnatal days 9 and 13. This coincides with the development of whisking behavior, suggesting a role for zinc in sensory circuit refinement. []
Q9: What is the role of the posteromedial cortical nucleus of the amygdala in processing olfactory and vomeronasal information in mice, and how is this compound involved in studying this?
A9: The posteromedial cortical nucleus of the amygdala is suggested to integrate olfactory and vomeronasal information in mice. this compound, used as a tracer for zinc-enriched (putatively glutamatergic) projections, reveals connections between the posteromedial cortical nucleus of the amygdala and other brain regions involved in olfactory and vomeronasal processing, such as the accessory olfactory bulb, piriform cortex, and entorhinal cortex. []
Q10: What is the comparative toxicity of this compound to other inorganic contaminants in endangered fish species?
A10: In acute toxicity tests conducted on endangered fish species, including Colorado squawfish, razorback sucker, and bonytail, this compound displayed moderate to high toxicity. The rank order of toxicity from most to least toxic was vanadium = zinc > selenite > lithium = uranium > selenate > boron. []
Q11: Can prenatal lead exposure affect offspring learning, and can this compound offer protection?
A11: Studies on rats indicate that prenatal lead exposure can negatively impact offspring learning ability, possibly due to altered neurotransmitter levels in the cerebral cortex. Supplementing with a combination of vitamin C, zinc, and selenite shows potential in mitigating these adverse effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


